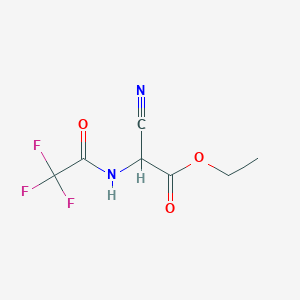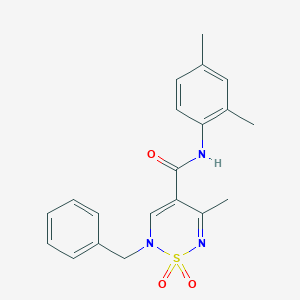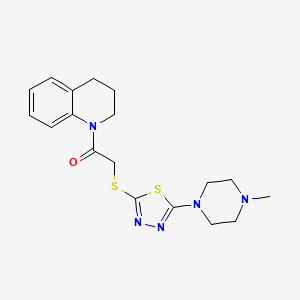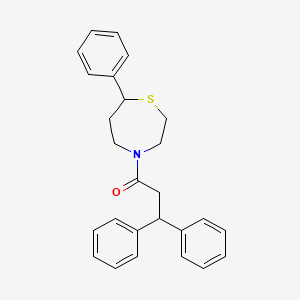![molecular formula C26H32N4O6 B2647489 4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide CAS No. 899788-43-3](/img/no-structure.png)
4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of an organic compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of an organic compound are largely determined by its functional groups. For example, amides generally resist hydrolysis in plain water, but in the presence of added acid or base, hydrolysis proceeds at a moderate rate .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting and boiling points, solubility in various solvents, and reactivity with common reagents. For example, amino acids are generally soluble in water and have high melting points .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-ethoxyaniline with ethyl acetoacetate to form 2-(2-ethoxyphenyl)-2-oxoethyl acetate. This intermediate is then reacted with 2-amino-3-methylbutanoic acid to form the desired compound.", "Starting Materials": [ "2-ethoxyaniline", "ethyl acetoacetate", "2-amino-3-methylbutanoic acid", "N-(3-methoxypropyl)butanamide" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethoxyphenyl)-2-oxoethyl acetate.", "Step 2: Hydrolysis of the intermediate with dilute acid to form 2-(2-ethoxyphenyl)-2-oxoethyl acetic acid.", "Step 3: Coupling of the acid with 2-amino-3-methylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired compound.", "Step 4: Final step involves the reaction of the compound with N-(3-methoxypropyl)butanamide in the presence of a dehydrating agent such as thionyl chloride to form the target compound." ] } | |
Numéro CAS |
899788-43-3 |
Nom du produit |
4-[1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methoxypropyl)butanamide |
Formule moléculaire |
C26H32N4O6 |
Poids moléculaire |
496.564 |
Nom IUPAC |
4-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methoxypropyl)butanamide |
InChI |
InChI=1S/C26H32N4O6/c1-3-36-22-13-7-5-11-20(22)28-24(32)18-30-21-12-6-4-10-19(21)25(33)29(26(30)34)16-8-14-23(31)27-15-9-17-35-2/h4-7,10-13H,3,8-9,14-18H2,1-2H3,(H,27,31)(H,28,32) |
Clé InChI |
XGSSGLFNAYIRFP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCCOC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)
![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)



![N-(3-bromophenyl)-3-[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]butanamide](/img/structure/B2647414.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)
![[2-Methoxy-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B2647419.png)
![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)

![Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B2647427.png)
